(R)-3-((2S,3S)-3-(2-(2,6-dimethyl-4-(2-(methylamino)ethylamino)phenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10763 is a peptidomimetic inhibitor designed to target specific proteases. It has shown significant potential in inhibiting plasmepsins, which are enzymes involved in the hemoglobin degradation pathway of the malaria parasite, Plasmodium falciparum . This compound is part of a broader class of inhibitors aimed at combating drug resistance in malaria treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KNI-10763 involves the assembly of peptidomimetic structures through a series of condensation reactions. The process typically starts with the protection of amino groups, followed by the coupling of amino acids or their derivatives. The final steps often involve deprotection and purification to yield the desired compound .
Industrial Production Methods: Industrial production of KNI-10763 would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase synthesis, both of which allow for the efficient assembly of complex peptidomimetic structures. The use of automated synthesizers and high-throughput purification systems would be essential for scaling up production .
Chemical Reactions Analysis
Types of Reactions: KNI-10763 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acid residues, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptidomimetic structure.
Substitution: Substitution reactions can introduce different functional groups to enhance the compound’s binding affinity and specificity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under mild conditions to introduce new functional groups.
Major Products: The major products formed from these reactions are typically modified versions of KNI-10763 with enhanced or altered biological activity. These modifications can improve the compound’s stability, solubility, and efficacy .
Scientific Research Applications
KNI-10763 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptidomimetic inhibitors and their interactions with proteases.
Biology: KNI-10763 is used to investigate the role of plasmepsins in the life cycle of Plasmodium falciparum and to develop new antimalarial therapies.
Medicine: The compound is being explored for its potential to treat malaria by inhibiting the hemoglobin degradation pathway in the parasite.
Mechanism of Action
KNI-10763 exerts its effects by binding to the active site of plasmepsins, thereby inhibiting their proteolytic activity. This inhibition prevents the parasite from degrading hemoglobin, which is essential for its survival. The compound interacts with key amino acid residues within the active site, forming stable complexes that block substrate access . The molecular targets include plasmepsin II and plasmepsin IV, both of which are critical for the parasite’s hemoglobin degradation pathway .
Comparison with Similar Compounds
KNI-10683: A related compound with modifications aimed at enhancing its binding affinity and specificity.
Comparison: KNI-10763 is unique in its specific modifications that enhance its stability and binding affinity compared to KNI-10729 and KNI-10683. Additionally, KNI-10763 has shown lower cytotoxicity and higher selectivity for plasmepsins, making it a more promising candidate for antimalarial therapy .
Properties
Molecular Formula |
C38H49N5O6S |
---|---|
Molecular Weight |
703.9 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-[2,6-dimethyl-4-[2-(methylamino)ethylamino]phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C38H49N5O6S/c1-23-17-27(40-16-15-39-5)18-24(2)34(23)49-21-31(45)41-29(19-25-11-7-6-8-12-25)33(46)37(48)43-22-50-38(3,4)35(43)36(47)42-32-28-14-10-9-13-26(28)20-30(32)44/h6-14,17-18,29-30,32-33,35,39-40,44,46H,15-16,19-22H2,1-5H3,(H,41,45)(H,42,47)/t29-,30+,32-,33-,35+/m0/s1 |
InChI Key |
MGDBCLMLZKHXCE-WLYLRDIASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NCCNC |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.